1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a complex organic compound featuring multiple heterocyclic rings. This compound belongs to the class of benzodiazepines and pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazole core followed by the introduction of the pyrazolopyridine moiety. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the overall structure of the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives, substituted analogs, and adducts. These products can be further modified or used as intermediates in the synthesis of other compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may be used in the treatment of various diseases, including infections, inflammation, and certain types of cancer.
Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable in the development of new materials and technologies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulate signaling pathways, or inhibit the activity of certain proteins. The exact mechanism depends on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds include other benzodiazepines, pyrazolopyridines, and related heterocyclic compounds. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness: What sets 1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid apart is its unique combination of heterocyclic rings and functional groups. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound in research and industry.
Biological Activity
1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The presence of the benzodiazole moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity in inhibiting cell growth in human cancer cell lines such as SNU16 and KG1, with IC50 values reported at approximately 25.3 nM and 77.4 nM respectively .
Table 1: Antiproliferative Activity of the Compound
Cell Line | IC50 Value (nM) |
---|---|
KG1 | 25.3 ± 4.6 |
SNU16 | 77.4 ± 6.2 |
The compound induces apoptosis in cancer cells through multiple pathways:
- Inhibition of Tubulin Polymerization : It disrupts microtubule dynamics, leading to cell cycle arrest.
- Signal Transduction Pathways : It affects protein kinase signaling pathways, which are crucial for cell survival and proliferation .
Enzyme Inhibition
The compound has been identified as an inhibitor of several key enzymes involved in cancer progression:
- Phosphodiesterase-4 (PDE4) : This inhibition leads to increased levels of cyclic AMP, promoting apoptosis in cancer cells.
- Neutrophil Elastase : Its inhibition may reduce inflammation associated with tumor progression .
Antiviral and Antibacterial Properties
Besides anticancer activity, the compound exhibits antiviral and antibacterial properties. It has been tested against various pathogens and shown effectiveness in inhibiting viral replication and bacterial growth, indicating its potential as a broad-spectrum antimicrobial agent .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor sizes compared to control groups.
- Synergistic Effects : When combined with other chemotherapeutics, it enhanced the overall efficacy of treatment regimens against resistant cancer strains.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c1-8-10-6-9(14(21)22)7-16-13(10)20(19-8)15-17-11-4-2-3-5-12(11)18-15/h2-7H,1H3,(H,17,18)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYDZFGDZLVJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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